molecular formula C11H11NO3 B8065813 5-Oxo-1-phenylproline

5-Oxo-1-phenylproline

Cat. No.: B8065813
M. Wt: 205.21 g/mol
InChI Key: JITXFZOGKNNXCT-VIFPVBQESA-N
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Description

5-Oxo-1-phenylproline: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a phenyl group attached to the proline ring and an oxo group at the fifth position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-phenylproline typically involves the cyclization of N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine under phase transfer catalysis conditions . This method ensures the formation of the proline ring with the desired substituents.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysis is particularly advantageous in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-1-phenylproline undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under specific conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: 5-Oxo-1-phenylproline is used as a building block in the synthesis of various bioactive compounds. Its unique structure allows for the creation of complex molecules with potential therapeutic applications .

Biology: In biological research, this compound is studied for its role in protein folding and stability. Its incorporation into peptides can influence the secondary structure and function of proteins .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Oxo-1-phenylproline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group and the oxo group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Oxo-1-phenylproline is unique due to the presence of both the phenyl group and the oxo group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(2S)-5-oxo-1-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-7-6-9(11(14)15)12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITXFZOGKNNXCT-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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